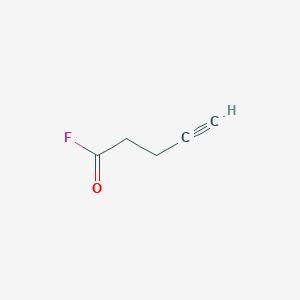silane CAS No. 922724-82-1](/img/structure/B14176625.png)
[(5S)-7-Iodo-5-methyl-2-methylidenehept-3-en-1-yl](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S)-7-Iodo-5-methyl-2-methylidenehept-3-en-1-ylsilane is an organosilicon compound characterized by the presence of a trimethylsilyl group and an iodine atom. This compound is notable for its unique structure, which combines the reactivity of the iodine atom with the stability provided by the trimethylsilyl group. It is used in various organic synthesis reactions due to its ability to act as a versatile reagent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-7-Iodo-5-methyl-2-methylidenehept-3-en-1-ylsilane typically involves the reaction of chlorotrimethylsilane with sodium iodide in acetonitrile. This reaction is carried out under reflux conditions to facilitate the halogen exchange process . The general reaction can be represented as follows:
(CH3)3SiCl+NaI→(CH3)3SiI+NaCl
Industrial Production Methods
On an industrial scale, the production of (5S)-7-Iodo-5-methyl-2-methylidenehept-3-en-1-ylsilane involves similar halogen exchange reactions, often optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process, ensuring consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
(5S)-7-Iodo-5-methyl-2-methylidenehept-3-en-1-ylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, making it a valuable intermediate in organic synthesis.
Reduction Reactions: The compound can act as a reducing agent in certain conditions, particularly in the presence of Lewis acids.
Hydrosilylation Reactions: It can participate in hydrosilylation reactions, where the silicon-hydrogen bond adds across multiple bonds in organic molecules.
Common Reagents and Conditions
Common reagents used in reactions with (5S)-7-Iodo-5-methyl-2-methylidenehept-3-en-1-ylsilane include:
Sodium iodide: For halogen exchange reactions.
Lewis acids: Such as boron trifluoride, to facilitate reduction reactions.
Hydrosilanes: For hydrosilylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of organosilicon compounds, while hydrosilylation reactions typically produce silylated organic molecules .
Applications De Recherche Scientifique
(5S)-7-Iodo-5-methyl-2-methylidenehept-3-en-1-ylsilane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (5S)-7-Iodo-5-methyl-2-methylidenehept-3-en-1-ylsilane involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The trimethylsilyl group stabilizes the compound, while the iodine atom provides a reactive site for various chemical transformations . The compound can interact with molecular targets through silicon-oxygen or silicon-carbon bond formation, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl chloride: Similar in structure but contains a chlorine atom instead of iodine.
Trimethylsilane: Lacks the iodine atom and is used primarily as a reducing agent.
Tris(trimethylsilyl)silane: Known for its radical reducing properties.
Uniqueness
(5S)-7-Iodo-5-methyl-2-methylidenehept-3-en-1-ylsilane is unique due to the presence of both the iodine atom and the trimethylsilyl group, which confer distinct reactivity and stability. This combination makes it a versatile reagent in organic synthesis, capable of participating in a wide range of chemical reactions .
Propriétés
Numéro CAS |
922724-82-1 |
|---|---|
Formule moléculaire |
C12H23ISi |
Poids moléculaire |
322.30 g/mol |
Nom IUPAC |
[(5S)-7-iodo-5-methyl-2-methylidenehept-3-enyl]-trimethylsilane |
InChI |
InChI=1S/C12H23ISi/c1-11(8-9-13)6-7-12(2)10-14(3,4)5/h6-7,11H,2,8-10H2,1,3-5H3/t11-/m1/s1 |
Clé InChI |
VYNGOBVAWAYIOR-LLVKDONJSA-N |
SMILES isomérique |
C[C@@H](CCI)C=CC(=C)C[Si](C)(C)C |
SMILES canonique |
CC(CCI)C=CC(=C)C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


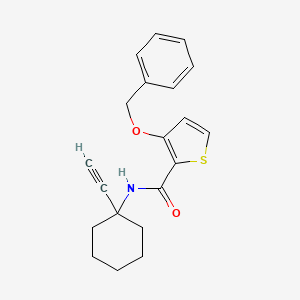
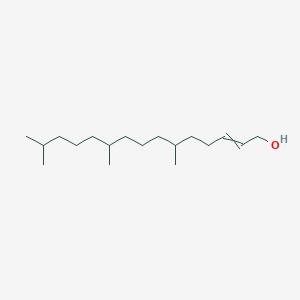
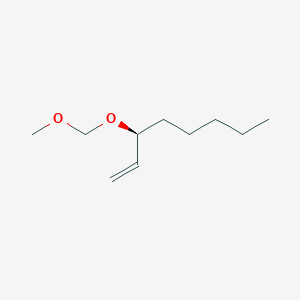
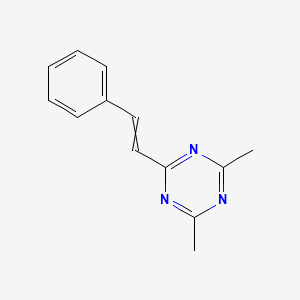
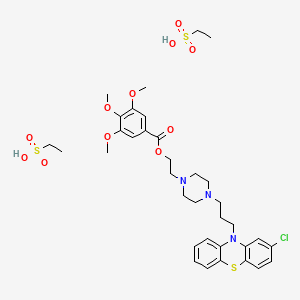
![1-Ethyl-3-[(prop-2-en-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14176566.png)
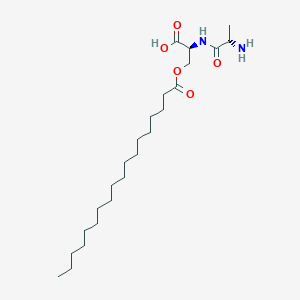
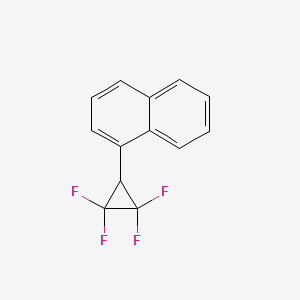
![2,8-Bis(phenylethynyl)-5H-5lambda~6~-dibenzo[b,d]thiophene-5,5-dione](/img/structure/B14176581.png)

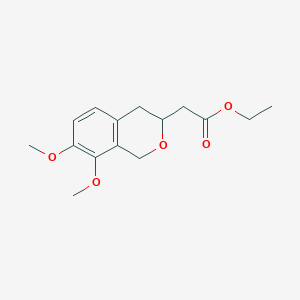
![7'-Fluorospiro[cyclohexane-1,3'-indole]](/img/structure/B14176588.png)

